
2,4,6-Trimethylphenyl bromoethyl ketone
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Overview
Description
2,4,6-Trimethylphenyl bromoethyl ketone is an aryl ketone derivative characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a bromoethyl ketone moiety. For instance, 2',4',6'-Trimethylacetophenone (synonyms: Acetomesitylene, 1-Mesitylethanone) shares the mesityl group linked to a methyl ketone . Such modifications are critical in organic synthesis, particularly in cross-coupling reactions or as intermediates for pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthetic Applications
1. Intermediate in Organic Synthesis
2,4,6-Trimethylphenyl bromoethyl ketone serves as a crucial intermediate in the synthesis of various organic compounds. Its bromine atom is particularly useful for nucleophilic substitution reactions, enabling the formation of diverse derivatives.
2. Synthesis of Pharmaceutical Compounds
Research has indicated that this compound can be utilized in the synthesis of pharmaceutical agents. For instance, it has been involved in the preparation of nitrogen-containing heterocycles that exhibit biological activity, including anticancer and anti-inflammatory properties .
1. Anticancer Research
Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For example:
- Case Study: A derivative demonstrated an IC₅₀ value of 0.05 μM against MDA468 breast cancer cells, indicating potent inhibitory effects on cancer cell proliferation.
2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Mechanism: It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
Mechanistic Insights
The mechanism of action for compounds derived from this compound often involves modulation of key biochemical pathways:
- Target Proteins: The compound interacts with potassium channels (KCNQ2 and KCNQ4), affecting neuronal excitability and electrical signaling within cells.
Data Table: Applications Overview
Chemical Reactions Analysis
Debromination Reactions
-
Selective Debromination: (5-bromo-6-methoxy-2-naphthyl)-(1-bromoethyl)-ketone can undergo selective debromination to form (6-methoxy-2-naphthyl)-(1-bromoethyl)-ketone using bromine acceptors such as phenols, phenol ethers, and aryl ketones .
-
Bromine Acceptors: Suitable bromine acceptors include phenol, anisole, naphthols, cresols, acetophenone, benzophenone, and tetrahydronaphthalene .
Transition-Metal-Catalyzed Reactions
-
Nickel-Catalyzed Reactions: Nickel complexes, such as those with dppf ligands, can react with bromoethyl compounds . The addition of ligands like triphenylphosphine can affect the reaction rate .
Ligand | k rel |
---|---|
P(p-C6H4CF3)3 | 1.00 |
P(p-C6H4F)3 | 0.89 |
P(p-C6H4Me)3 | 0.63 |
PPh3 | 0.52 |
P(p-C6H4OMe)3 | 0.48 |
FcPPh2 | 0.20 |
dppf | 0.055 |
PMe3 | 0.030 |
AsPh3 | 0.026 |
SbPh3 | 0.019 |
PCy3 | 0.008 |
P(OPh)3 | 0.004 |
NMe3 | 0.004 |
krel values indicate relative reaction rates compared to a reference ligand .
Potential Reactions
Given the presence of both a ketone and a bromine functional group, 2,4,6-Trimethylphenyl bromoethyl ketone may undergo the following reactions:
-
nucleophilic substitution reactions at the bromoethyl group
-
carbonyl reactions such as nucleophilic addition, reduction, or oxidation
-
enolization and alpha-halogenation
-
cross-coupling reactions , potentially transition-metal-catalyzed, to form new C–C bonds
Disclaimer: The information provided is based on extrapolations from related compounds and reaction mechanisms. The specific chemical behavior of "this compound" would require dedicated experimental studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,4,6-trimethylphenyl bromoethyl ketone, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves bromination of the ethyl group adjacent to the ketone in 2,4,6-trimethylacetophenone (mesityl methyl ketone). A common approach is using brominating agents like N-bromosuccinimide (NBS) under radical initiation or HBr/peroxide systems. Steric hindrance from the mesityl group (2,4,6-trimethylphenyl) requires careful control of reaction temperature (e.g., 40–60°C) and stoichiometry to avoid side reactions. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) is recommended to achieve >95% purity. Monitoring by 1H NMR (e.g., δ 1.5–2.0 ppm for methyl groups) and GC-MS ensures structural fidelity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H NMR : Identifies methyl groups (δ 2.1–2.4 ppm, singlet for mesityl CH3) and bromoethyl protons (δ 3.4–3.8 ppm for CH2Br).
- 13C NMR : Confirms the ketone carbonyl (δ 205–210 ppm) and quaternary carbons in the mesityl ring.
- GC-MS : Detects molecular ion peaks (e.g., m/z ≈ 284 for C12H15BrO) and fragmentation patterns.
- X-ray crystallography : Resolves steric effects and confirms bond angles in crystalline derivatives (e.g., analogs in ). Symmetry in the mesityl group simplifies spectral interpretation but may mask minor conformers .
Q. How should this compound be stored to prevent degradation?
- Methodological Answer : Store in amber vials at 2–4°C under inert atmosphere (argon/nitrogen) to minimize photolytic debromination or hydrolysis. Stability tests (TLC/HPLC at 0, 7, 30 days) under varying conditions (light, humidity) are advised. Avoid aqueous solvents; use anhydrous DMSO or THF for long-term solutions. Decomposition products (e.g., mesityl ethyl ketone) can be monitored via GC-MS .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination of the ethyl group be addressed in sterically hindered mesityl systems?
- Methodological Answer : Steric hindrance from the mesityl group often leads to incomplete bromination or competing aryl bromination. Strategies include:
- Radical bromination : Use NBS with AIBN in CCl4 at 70°C to target the ethyl chain selectively.
- Microwave-assisted synthesis : Short reaction times (10–15 min) reduce side reactions.
- Computational modeling : DFT studies (e.g., Gaussian09) predict reactive sites by analyzing LUMO localization on the ethyl group vs. the aromatic ring. Validate with kinetic isotope effects (KIE) or Hammett plots .
Q. What analytical approaches resolve conflicting data on melting points or reactivity reported in literature?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:
- DSC/TGA : Differentiate polymorphs (e.g., α vs. β crystalline phases).
- Elemental analysis : Verify Br content (theoretical ≈28%).
- Comparative kinetics : Replicate reactions under standardized conditions (solvent, temperature). Cross-reference with analogs like 2-bromo-1-(2,4,6-trimethylphenyl)propan-1-one ( ) to identify trends in steric/electronic effects .
Q. How can computational chemistry predict the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use DFT (B3LYP/6-31G*) to calculate:
- Natural Bond Orbital (NBO) charges : Identify electron-deficient carbons (e.g., α to Br).
- Transition state modeling : Simulate Suzuki-Miyaura coupling with Pd catalysts to assess activation barriers.
- Solvent effects : COSMO-RS models predict solubility in polar aprotic solvents (DMF, acetonitrile). Validate with experimental kinetic studies (e.g., kobs for Br displacement) .
Q. What protocols ensure safe handling given potential toxicity of bromoethyl ketones?
- Methodological Answer :
- In vitro assays : Test hepatotoxicity using HepG2 cells (IC50) and compare to analogs like tralkoxydim ().
- PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
- Waste disposal : Neutralize brominated byproducts with NaHSO3 before aqueous disposal. LC-MS/MS screens for metabolites in biological matrices (e.g., rat plasma) .
Comparison with Similar Compounds
The following table compares 2,4,6-Trimethylphenyl bromoethyl ketone (inferred properties) with structurally analogous compounds, emphasizing substituent effects on physical and chemical behavior:
Key Findings:
Substituent Effects: Steric Hindrance: The replacement of methyl with bulkier isopropyl groups in 1-(2,4,6-triisopropylphenyl)ethanone significantly reduces catalytic hydrogenation efficiency due to steric constraints . Electron-Withdrawing Groups: Bromine in the bromoethyl chain increases electrophilicity, making the ketone more reactive toward nucleophiles compared to methyl-substituted analogs (e.g., Acetomesitylene) .
Synthetic Utility: Brominated mesityl ketones, such as the target compound, are valuable in Suzuki-Miyaura couplings, where the bromoethyl group acts as a leaving group .
Physical Properties: Predicted densities for brominated mesityl compounds (e.g., 1.222 g/cm³ for 2-Bromo-3-(2,4,6-trimethylphenyl)-1-propene) suggest higher molecular packing efficiency compared to non-halogenated analogs .
Structural and Analytical Considerations
The determination of these compounds’ structures relies on crystallographic tools like SHELX and OLEX2, which facilitate refinement and analysis of molecular geometries . For example, steric parameters (e.g., torsion angles) in 1-(2,4,6-triisopropylphenyl)ethanone could explain its reduced reactivity compared to less hindered analogs .
Properties
Molecular Formula |
C12H15BrO |
---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-bromo-1-(2,4,6-trimethylphenyl)propan-1-one |
InChI |
InChI=1S/C12H15BrO/c1-8-6-9(2)12(10(3)7-8)11(14)4-5-13/h6-7H,4-5H2,1-3H3 |
InChI Key |
AMDRGOJPXIIGCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCBr)C |
Origin of Product |
United States |
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